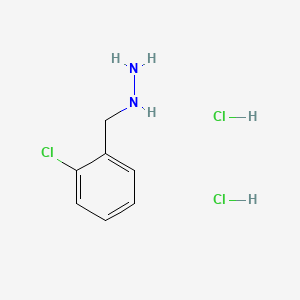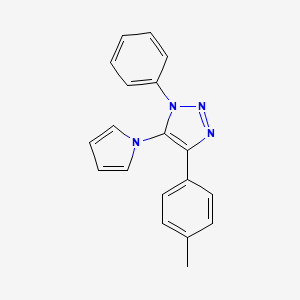![molecular formula C17H12N2OS2 B2782101 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine CAS No. 383147-01-1](/img/structure/B2782101.png)
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their potential inhibitory properties against PDE4 and EZH2 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangements within the molecule .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines are synthesized via structural modifications of other compounds . The antiproliferative activity of these compounds against various cancer cell lines has been evaluated .Aplicaciones Científicas De Investigación
Cancer Therapy
Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines have been found to demonstrate potent antiproliferative activity against tumor cell lines . Two analogues, 13 and 25d, exhibited IC50 values around 1nM and overcame P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . They inhibited both the colony formation of SKOV3 cells in vitro and tubulin polymerization .
Inhibition of Tubulin Polymerization
The compounds 13 and 25d have been found to inhibit tubulin polymerization at low concentrations . This inhibition can lead to the disruption of the microtubule network, which is crucial for cell division and can thus inhibit the growth of cancer cells .
Induction of G2/M Phase Arrest
The compounds 13 and 25d have been found to induce G2/M phase arrest in SKOV3 cells . This means that they can prevent the cells from dividing, which can help to stop the spread of cancer .
Induction of Apoptosis
The compounds 13 and 25d have been found to induce apoptosis in SKOV3 cells . Apoptosis is a process of programmed cell death, and inducing apoptosis in cancer cells can help to eliminate them .
Inhibition of Tumor Cell Migration and Invasion
The compounds 13 and 25d have been found to inhibit tumor cell migration and invasion at low concentrations . This can help to prevent the spread of cancer cells to other parts of the body .
EZH2 Inhibition
Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a protein that plays a key role in gene regulation and is often overexpressed in cancer cells. Inhibiting EZH2 can help to stop the growth of cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine interacts with EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in gene expression .
Biochemical Pathways
The compound affects the histone methylation pathway. By inhibiting EZH2, it prevents the addition of methyl groups to histones, specifically at the lysine residues of histone H3 . This alteration can lead to changes in chromatin structure and influence gene expression .
Result of Action
The inhibition of EZH2 by 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine can lead to significant changes in cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects can be particularly beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells and induce their death .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-15(14-8-9-22-16(14)19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMAIRDBHFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)
![N-(1-cyanocyclopentyl)-2-{2-[(morpholin-4-yl)methyl]-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2782021.png)
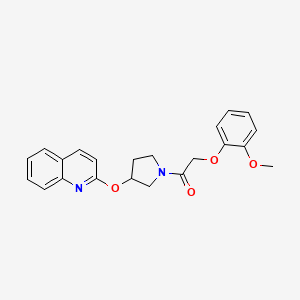
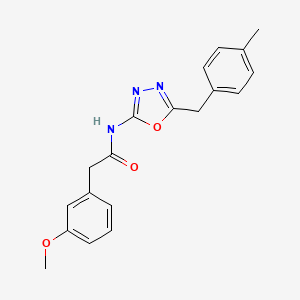
![2,1,3-Benzothiadiazol-5-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2782028.png)
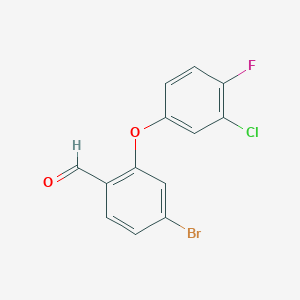
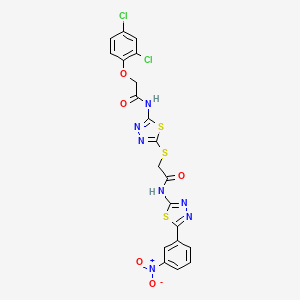

![N-[4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B2782034.png)
